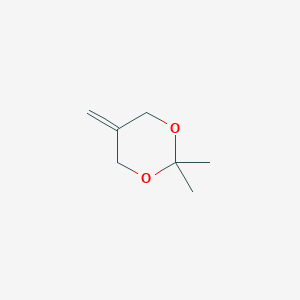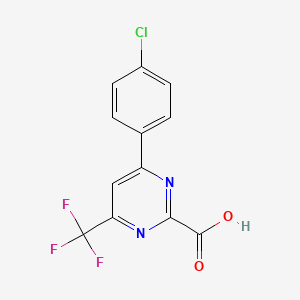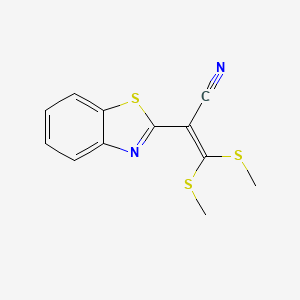
2,2-dimethyl-5-methylidene-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-methylidene-1,3-dioxane is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It belongs to the class of dioxanes, which are heterocyclic compounds containing two oxygen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-5-methylidene-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction leads to the formation of Meldrum’s acid, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-5-methylidene-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted dioxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane-4,6-dione derivatives, while reduction can produce dioxan-5-ol derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-methylidene-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-5-methylidene-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which play a crucial role in its biological and chemical activities. The pathways involved include the formation of stable intermediates and the stabilization of transition states during reactions .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1,3-dioxan-5-one: This compound is structurally similar but lacks the methylidene group.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another similar compound with a different ring structure.
Uniqueness: The presence of the methylidene group enhances its reactivity compared to other dioxanes, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2-dimethyl-5-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-6-4-8-7(2,3)9-5-6/h1,4-5H2,2-3H3 |
InChI-Schlüssel |
CZYIDMJZUDXWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(=C)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B8633237.png)







![1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B8633290.png)


![4-N-(4-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8633326.png)

